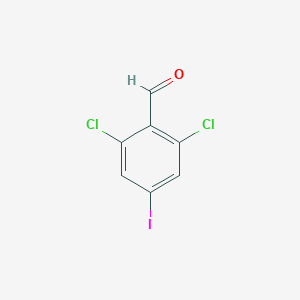

2,6-Dichloro-4-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFZNBCNKBQFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 4 Iodobenzaldehyde

Direct Iodination of 2,6-Dichlorobenzaldehyde (B137635)

One of the most direct conceptual routes to 2,6-dichloro-4-iodobenzaldehyde is the electrophilic iodination of 2,6-dichlorobenzaldehyde. The aldehyde group and the two chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the substituents guide the incoming electrophile to the C4 position (para to the aldehyde and meta to the chlorines). Due to the deactivated nature of the substrate, potent iodinating systems are required. researchgate.net

Oxidizing Agent-Assisted Iodination Processes (e.g., Sodium Hypochlorite (B82951), Hydrogen Peroxide)

To generate a sufficiently electrophilic iodine species (e.g., I⁺), molecular iodine (I₂) is often used in conjunction with a strong oxidizing agent. Systems such as iodine/hydrogen peroxide (H₂O₂) or iodine/sodium hypochlorite (NaOCl) in an acidic medium are commonly employed for such transformations. mdpi.com The reaction proceeds by the oxidation of iodine to a more powerful electrophilic species, which is then capable of attacking the electron-deficient aromatic ring of 2,6-dichlorobenzaldehyde.

The general mechanism involves the in-situ generation of an electrophilic iodinating agent. For instance, with hydrogen peroxide in an acidic solvent like acetic acid, the reaction is believed to proceed through the formation of a protonated iodine species that facilitates the electrophilic attack on the aromatic ring. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the direct iodination of a deactivated substrate like 2,6-dichlorobenzaldehyde is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and the rate of addition of the oxidizing agent.

| Parameter | Influence on Reaction | Typical Conditions |

| Solvent | Affects solubility of reagents and can influence the reactivity of the electrophile. | Acidic solvents like acetic acid or sulfuric acid are often used to activate the iodinating agent. researchgate.net |

| Temperature | Controls the reaction rate. Higher temperatures can increase the rate but may also lead to side reactions and reduced purity. | Moderate temperatures are generally preferred to balance reaction speed and selectivity. |

| Oxidizing Agent | The choice and amount of oxidant are crucial for generating the active electrophile without causing over-oxidation or degradation of the starting material or product. | Slow, controlled addition of H₂O₂ is necessary to maintain a low concentration of the oxidant and prevent unwanted side reactions. mdpi.com |

| Catalyst | Acid catalysts are often essential to protonate the oxidizing agent, thereby increasing the electrophilicity of the iodine. | Strong acids like sulfuric acid can be used, but their concentration must be optimized. researchgate.net |

Careful control of these factors is essential to maximize the yield of the desired this compound and minimize the formation of impurities.

Synthesis via Halogen-Metal Exchange and Formylation

An alternative and highly effective strategy involves the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a formylating agent. This method builds the aldehyde functionality onto a pre-existing 2,6-dichloro-4-iodophenyl scaffold.

Grignard Reagent Formation from Halogenated Precursors

This approach typically starts with 1,3-dichloro-5-iodobenzene (B1583806). The significant difference in reactivity between the C-I and C-Cl bonds allows for a selective halogen-metal exchange. A Grignard reagent can be prepared by reacting 1,3-dichloro-5-iodobenzene with magnesium metal, or more commonly, through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. The latter method, known as a Knochel-Hauser exchange, is often preferred for its milder conditions and better functional group tolerance.

The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organometallic species.

Subsequent Formylation with N,N-Dimethylformamide or Similar Agents

The resulting Grignard reagent, 2,6-dichloro-4-iodophenylmagnesium halide, is a potent nucleophile. It is then reacted with an electrophilic formylating agent to introduce the aldehyde group. N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose.

The reaction mixture containing the Grignard reagent is typically cooled to a low temperature (e.g., -78 °C to 0 °C) before the dropwise addition of DMF. After the addition is complete, the reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl). The acidic workup protonates the intermediate hemiaminal alkoxide, which then eliminates dimethylamine (B145610) to yield the final product, this compound. A similar methodology has been successfully applied in the synthesis of the analogous compound, 2,6-dichloro-4-fluorobenzaldehyde (B1424262).

| Step | Reagents & Conditions | Purpose |

| 1. Grignard Formation | 1,3-dichloro-5-iodobenzene, Isopropylmagnesium chloride, Anhydrous THF, Inert Atmosphere | Selective halogen-metal exchange at the C-I bond to form the nucleophilic Grignard reagent. |

| 2. Formylation | N,N-Dimethylformamide (DMF), Low temperature (e.g., 0 °C) | Nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF. |

| 3. Hydrolysis (Workup) | Aqueous acid (e.g., dilute HCl) | Protonation of the intermediate and elimination to form the aldehyde product. |

Derivatization from Related Halogenated Benzyl (B1604629) Alcohols

A third synthetic route involves the oxidation of the corresponding benzyl alcohol, (2,6-dichloro-4-iodophenyl)methanol. This method is contingent on the availability of the precursor alcohol, which itself can be synthesized by methods such as the reduction of a corresponding benzoic acid derivative or via the Grignard methodology described above, followed by reaction with formaldehyde.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For a substrate like (2,6-dichloro-4-iodophenyl)methanol, which contains sensitive halogen substituents, mild and selective oxidizing agents are required to avoid over-oxidation to the carboxylic acid or other side reactions.

Common reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). These methods are known for their ability to cleanly convert primary alcohols to aldehydes with high yields and minimal side-product formation. The choice of reagent depends on factors such as scale, desired purity, and tolerance of other functional groups.

Selective Oxidation of 2,6-Dichloro-4-iodobenzyl Alcohol (e.g., MnO₂-mediated)

A primary and highly effective method for the synthesis of this compound is the selective oxidation of its corresponding alcohol, 2,6-Dichloro-4-iodobenzyl alcohol. Manganese dioxide (MnO₂) is a widely recognized and utilized oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. mychemblog.com Its utility is particularly pronounced in the oxidation of benzylic alcohols, where it demonstrates high selectivity, preventing over-oxidation to the carboxylic acid. mychemblog.comacademie-sciences.fr

The reaction mechanism involves the adsorption of the alcohol onto the surface of the manganese dioxide. This is followed by the formation of a coordination complex, which facilitates electron transfer and the generation of the aldehyde product. mychemblog.com The process is typically carried out under mild conditions.

Research has shown that activated MnO₂ is superior to many other oxidizing agents for such transformations, including those involving substrates with various functional groups. nih.gov Studies on the oxidation of deuterated alcohols to aldehydes have highlighted the tolerance of halogens like chlorine, bromine, and iodine under MnO₂-mediated oxidation conditions. nih.govrsc.org This indicates the suitability of this method for the halogen-rich substrate 2,6-Dichloro-4-iodobenzyl alcohol.

| Substrate | Oxidizing Agent | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Benzylic Alcohols | Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform, Hexane (B92381) | Selective oxidation to corresponding aldehydes without significant over-oxidation to carboxylic acids. | mychemblog.comacademie-sciences.fr |

| 4-Phenylbenzyl alcohol-d₁ | Activated MnO₂ | CH₂Cl₂ | Superior to other reagents like PDC; yielded aldehyde-d₁ with 92% D incorporation. | nih.gov |

| Various Alcohols (Aromatic, Unsaturated) | Activated MnO₂ | Not specified | Tolerates halogens (Cl, Br, I), alkene, alkyne, ester, nitro, and cyano groups. | rsc.org |

| General Alcohols | MnO₂ Nanoparticles | Solvent-free (Microwave) | Rapid and complete conversion to aldehydes within seconds under microwave irradiation. | ajgreenchem.com |

Analogous Synthetic Routes and Their Applicability to this compound

While direct oxidation of the corresponding benzyl alcohol is a feasible route, other synthetic strategies, proven effective for similar halogenated aromatics, offer alternative pathways to this compound.

Metal–Iodine Exchange Strategies (e.g., with Triiodobenzenes)

Metal-iodine exchange (MIE) is a powerful tool for the regioselective functionalization of polyiodinated aromatic compounds. Research into the synthesis of 2,6-diiodobenzaldehyde derivatives has demonstrated the efficacy of highly regioselective MIE on 5-substituted 1,2,3-triiodobenzenes. researchgate.net In this strategy, an organometallic reagent (like a Grignard or organolithium reagent) selectively replaces one iodine atom, creating a reactive intermediate that can then be quenched with an electrophile, such as a formylating agent (e.g., ethyl formate), to introduce the aldehyde group. researchgate.net

The key to this method's success is controlling which iodine atom is exchanged. Studies have shown that the exchange occurs preferentially at the internal position (C2) of the 1,2,3-triiodobenzene (B3054506) ring system, providing excellent site-selectivity for the introduction of the formyl group. researchgate.net While this specific research focuses on creating di-iodo compounds, the principle could be adapted for this compound. A potential, though complex, starting material could be 1,3-dichloro-2,4,5-triiodobenzene. The challenge would lie in achieving the selective exchange of the iodine at the desired position (C1, which would become the aldehyde) while the other halogens remain intact. The electronic effects of the existing chlorine atoms would significantly influence the regioselectivity of the MIE.

A similar approach involves the use of a Grignard exchange reaction. For instance, the synthesis of 2,6-dichloro-4-fluorobenzaldehyde has been achieved by starting with 1,3-dichloro-2-fluoro-5-iodobenzene (B2439044) and performing a Grignard exchange with isopropylmagnesium chloride, followed by formylation with N,N-dimethylformamide (DMF). patsnap.com This demonstrates the principle of exchanging an iodine for a magnesium-halide species, which is then converted to the aldehyde, a strategy directly applicable to a 4-iodo precursor for the target compound.

Halogenation of Benzaldehydes via Hydrolysis of Benzal Chlorides

A common industrial method for producing substituted benzaldehydes involves the chlorination of a toluene (B28343) derivative to form a benzal chloride (a dichloromethyl group), which is subsequently hydrolyzed to the aldehyde. google.com This pathway is highly relevant for the synthesis of the 2,6-dichloro-substituted ring system.

The synthesis of 2,6-dichlorobenzaldehyde often starts with 2,6-dichlorotoluene. google.com This starting material undergoes a chlorination reaction, typically catalyzed by light and an agent like phosphorus pentachloride, to convert the methyl group into a dichloromethyl group, yielding 2,6-dichloro benzal chloride. google.com This intermediate is then hydrolyzed under acidic conditions (e.g., with formic or acetic acid and zinc chloride) to produce 2,6-dichlorobenzaldehyde. google.com

To arrive at the final product, this compound, an iodination step would be necessary. This could potentially be performed on the 2,6-dichlorobenzaldehyde intermediate. Direct iodination of aromatic aldehydes can be achieved using various reagents, such as a combination of iodine and iodic acid. The directing effects of the existing substituents (two chlorine atoms and an aldehyde group) would favor the introduction of iodine at the C4 position.

| Step | Reactants | Conditions/Catalysts | Product | Reference |

|---|---|---|---|---|

| Chlorination | 2,6-Dichlorotoluene, Chlorine | Light, Phosphorus pentachloride, 50-250 °C | 2,6-Dichloro benzal chloride | google.com |

| Hydrolysis | 2,6-Dichloro benzal chloride, Acidic Solvent | Zinc chloride, Heating reflux | 2,6-Dichlorobenzaldehyde | google.com |

| Iodination (Analogous) | Substituted Hydroxybenzaldehyde, Iodine, Iodic Acid | Ethyl alcohol, ~35 °C | Iodo hydroxybenzaldehyde |

Considerations for Large-Scale Production of this compound

Transitioning from laboratory synthesis to large-scale industrial production introduces critical considerations regarding efficiency, safety, and purity. Modern chemical manufacturing increasingly relies on advanced reactor technology and purification methods to meet these demands.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the production of specialty chemicals like this compound. flinders.edu.auru.nl Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing exothermic reactions and improving selectivity. flinders.edu.au The enhanced heat and mass transport in microreactors or flow systems can lead to higher yields and reduced formation of byproducts. ru.nl

Advanced Purification Techniques (e.g., Recrystallization, Chromatography)

Achieving high purity is essential for the final product, particularly if it is intended for use as an intermediate in pharmaceutical or fine chemical synthesis. Common industrial purification techniques for solid organic compounds include recrystallization and chromatography.

Recrystallization: This technique relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent mixture at varying temperatures. For a compound like this compound, a systematic screening of solvents would be performed to identify one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This allows for the crystallization of the pure product upon cooling, leaving impurities behind in the solution.

Chromatography: Column chromatography is a standard method for achieving very high levels of purity. In this process, a solution of the crude product is passed through a stationary phase (e.g., silica (B1680970) gel). A mobile phase (eluent), typically a mixture of solvents like hexane and ethyl acetate, is used to move the components through the column at different rates based on their polarity and affinity for the stationary phase. This allows for the separation of the desired product from unreacted starting materials and byproducts. For industrial-scale production, automated flash chromatography systems can be employed to process larger quantities efficiently.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Green chemistry focuses on the efficient use of resources, elimination of waste, and avoidance of toxic substances. psu.edu The design of a synthetic route for this compound can be evaluated against the twelve principles of green chemistry to minimize its environmental impact. psu.eduacs.org

Key principles that directly influence the synthesis design for this compound include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. psu.edu For instance, a primary goal is to design a process that incorporates the maximum number of reactant atoms into the final product, thereby achieving a high atom economy and reducing waste. acs.org

Catalysis is another cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. acs.org In the context of producing halogenated benzaldehydes, processes that utilize selective catalysts can reduce the formation of byproducts and decrease energy consumption. acs.orggoogle.com For example, a patented method for the related compound 2,6-dichlorobenzaldehyde utilizes phosphorus pentachloride and light as catalysts for a chlorination reaction, which is described as energy-saving and reducing waste emissions. google.comgoogle.com Such catalytic approaches are superior to methods requiring large amounts of reagents that are not incorporated into the final product.

The choice of solvent is also a critical consideration, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com While traditional organic solvents are often effective, there is a strong push towards more benign alternatives such as water, supercritical fluids, or ionic liquids. psu.edu For example, a synthesis for the analogous 2,6-dichloro-4-fluorobenzaldehyde uses tetrahydrofuran as a solvent during a Grignard exchange reaction. patsnap.com Evaluating and potentially replacing such solvents with greener alternatives is a key aspect of sustainable synthesis design. skpharmteco.com Furthermore, minimizing energy requirements by conducting reactions at ambient temperature and pressure is a fundamental green chemistry goal. psu.edu

Research into eco-friendly approaches for similar transformations, such as the synthesis of dialdehydes from organic dihalides, explores methods like using hydrogen peroxide in the presence of a catalyst or employing ionic liquids, which can offer less hazardous routes. researchgate.net The development of a truly green synthesis for this compound would ideally incorporate renewable feedstocks, reduce the use of derivative and protecting groups, and allow for real-time analysis to prevent pollution. psu.edu

Research Findings on Greener Synthesis for Halogenated Benzaldehydes

| Principle of Green Chemistry | Application in Synthesis Design | Example from Related Syntheses | Citation |

| Catalysis | Use of selective catalysts over stoichiometric reagents to improve efficiency and reduce waste. | A method for 2,6-dichlorobenzaldehyde uses phosphorus pentachloride and light to catalyze chlorination. | google.comgoogle.com |

| Energy Efficiency | Conducting reactions under mild conditions (ambient temperature and pressure) to reduce energy consumption. | A patented process for 2,6-dichlorobenzaldehyde is noted as being "energy-saving". | google.com |

| Waste Prevention | Designing syntheses to minimize the generation of waste products. | The aforementioned process for 2,6-dichlorobenzaldehyde is also cited for reducing solid waste and gaseous emissions. | google.comgoogle.com |

| Safer Solvents & Auxiliaries | Avoiding or replacing hazardous solvents with more benign alternatives. | A synthesis for 2,6-dichloro-4-fluorobenzaldehyde employs tetrahydrofuran, highlighting the need to evaluate solvent choice. | skpharmteco.compatsnap.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | The use of catalytic hydrogenation for reductions can achieve 100% atom economy, a desirable goal for any synthesis step. | acs.org |

| Less Hazardous Synthesis | Designing synthetic routes that use and generate substances with low toxicity. | The use of biocatalysts, such as lemon juice, has been explored for synthesizing related compounds under mild conditions. | nih.gov |

Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Iodobenzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) is a versatile functional group that readily undergoes oxidation, reduction, and condensation reactions.

The aldehyde functional group of 2,6-dichloro-4-iodobenzaldehyde can be oxidized to the corresponding carboxylic acid, 2,6-dichloro-4-iodobenzoic acid. This transformation is a common reaction in organic synthesis. Strong oxidizing agents are typically employed for this purpose. youtube.com For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effectively facilitate this oxidation. The reaction involves the conversion of the aldehyde, which is in a relatively high oxidation state, to the even higher oxidation state of the carboxylic acid. libretexts.org

Another modern approach for the oxidation of aldehydes to carboxylic acids involves the use of selenium catalysts with hydrogen peroxide (H₂O₂) as the terminal oxidant, which is considered a greener method. mdpi.com While specific studies on this compound using this method are not detailed, the general applicability to a broad range of aromatic aldehydes suggests its potential utility. mdpi.com

Table 1: Oxidative Reactions of this compound

| Reactant | Reagent(s) | Product | Reference(s) |

|---|

The aldehyde group can be readily reduced to a primary alcohol, yielding (2,6-dichloro-4-iodophenyl)methanol. This reduction is typically achieved using metal hydride reagents. Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents operate by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the benzyl (B1604629) alcohol derivative. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids and, by extension, aldehydes to alcohols. libretexts.org

Table 2: Reductive Reactions of this compound

| Reactant | Reagent(s) | Product | Reference(s) |

|---|

As a classic reaction of aldehydes, this compound can react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a condensation reaction, where a molecule of water is eliminated. masterorganicchemistry.com The process is typically catalyzed by acid. masterorganicchemistry.comnih.gov The mechanism involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by a series of proton transfer steps and the final elimination of water to form the carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.com

The formation of imines is a reversible process, and the equilibrium can be driven toward the product by removing the water that is formed, for instance, by using a Dean-Stark apparatus or a drying agent. nih.gov A wide variety of primary amines can be used, leading to a diverse range of N-substituted imine products. organic-chemistry.org

Table 3: Imine Formation Reaction of this compound

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

|---|

Reactions Involving Halogen Substituents

The halogen atoms on the aromatic ring, particularly the iodine, are key sites for reactivity, enabling the construction of more complex molecular architectures through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, where a nucleophile replaces a halogen on the aromatic ring. It has been reported that the iodine atom in this compound can be substituted by nucleophiles such as amines or thiols. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. nih.gov In this molecule, the aldehyde group and the chlorine atoms provide some electron-withdrawing character. The reaction proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex.

It is important to note that in SNAr reactions, the typical leaving group aptitude for halogens is F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the most electronegative halogen. Therefore, substitution at the iodine position via an SNAr mechanism is less common compared to substitution at a fluorine or chlorine position under similar conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the iodine substituent on this compound serves as an excellent handle for such transformations. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F, making the C-I bond the most reactive site for oxidative addition to the palladium catalyst. libretexts.orgnih.gov

Suzuki–Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org this compound is an ideal substrate for this reaction, with the coupling expected to occur selectively at the iodine position. researchgate.netsigmaaldrich.com This regioselectivity allows for the introduction of a wide variety of aryl or vinyl substituents at the 4-position of the benzaldehyde (B42025) ring, while leaving the chlorine atoms and the aldehyde group intact, provided mild reaction conditions are used. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Given the high reactivity of the C-I bond, this compound can be efficiently coupled with various terminal alkynes. libretexts.org This reaction provides a direct route to 4-alkynyl-2,6-dichlorobenzaldehyde derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Table 4: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd Catalyst, Base | 4-Aryl/Vinyl-2,6-dichlorobenzaldehyde | nih.govlibretexts.orgresearchgate.net |

Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Sonogashira)

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The unique structure of this compound, with its reactive iodine atom, makes it a suitable candidate for such reactions.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, involves a catalytic cycle that begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. nobelprize.org This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and complexes derived from Pd(OAc)₂ or Pd₂(dba)₃. pitt.edu The choice of ligands, such as phosphines, and reaction conditions are crucial for the efficiency of these coupling reactions. pitt.edu For instance, the Sonogashira reaction, which couples terminal alkynes with aryl halides, and the Buchwald-Hartwig amination are other important palladium-catalyzed reactions where this compound could serve as a substrate. sigmaaldrich.com

A variety of palladium catalysts and ligands can be employed to facilitate these transformations under mild conditions. sigmaaldrich.com

| Reaction Type | Typical Catalyst/Ligand System | Key Features |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos, Pd(PPh₃)₄ | Couples with boronic acids/esters. |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Couples with alkenes. |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Couples with terminal alkynes. |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Forms C-N bonds with amines. |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, have seen a resurgence due to their cost-effectiveness and unique reactivity. beilstein-journals.orgresearchgate.net These reactions are especially useful for forming carbon-nitrogen and carbon-oxygen bonds. beilstein-journals.org For a substrate like this compound, the highly reactive C-I bond is the primary site for such transformations.

Recent advancements have led to the development of ligand-free copper-catalyzed systems. For example, a Cu₂O-catalyzed cross-coupling of aryl iodides with alkynes has been reported, which tolerates a wide range of functional groups. organic-chemistry.org Such a system could potentially be applied to this compound. Additionally, copper-catalyzed methods for the amination of aryl halides using aqueous ammonia (B1221849) have been developed, offering a more environmentally friendly approach. researchgate.net

The development of asymmetric copper-catalyzed coupling reactions is also a significant area of research, allowing for the stereoselective formation of C-C and C-heteroatom bonds. beilstein-journals.org

| Reaction Type | Catalyst | Base | Solvent | Temperature |

| Alkyne Coupling | Cu₂O | Cs₂CO₃ | DMF | 135°C |

| Amination | CuI | None (with aq. NH₃) | H₂O/NMP | 80-90°C |

Investigation of Halogen Bonding Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org The strength of this interaction generally increases down the halogen group (I > Br > Cl > F). odu.edu In this compound, the iodine atom is the most likely participant in halogen bonding due to the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-I bond. princeton.edu

The presence of electron-withdrawing chlorine atoms on the ring can further enhance the electrophilic character of the iodine atom, making it a better halogen bond donor. princeton.edu These interactions are highly directional and can play a crucial role in crystal engineering and the binding of the molecule to biological targets. wikipedia.orgodu.edu Computational studies using density functional theory are often employed to investigate the strength and nature of these interactions. odu.edu

Reaction Pathways and Intermediate Analysis

Understanding the reaction pathways and intermediates is crucial for optimizing reaction conditions and developing new transformations.

Mechanistic Proposals for Key Transformations

The mechanism of action for this compound in various reactions involves its interaction with molecular targets like enzymes or receptors. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, while the iodine atom is susceptible to substitution reactions.

In palladium-catalyzed couplings, the key intermediate is the organopalladium species formed after the oxidative addition of the C-I bond to the palladium center. nobelprize.org The stability and reactivity of this intermediate are influenced by the ligands on the palladium and the electronic properties of the aryl ring. The subsequent steps of transmetalation and reductive elimination determine the final product and the efficiency of the catalytic cycle. nobelprize.org

For copper-catalyzed reactions, the mechanism is often more complex and can involve single-electron transfer (SET) pathways. In amination reactions, for instance, a copper-amide complex is often proposed as a key intermediate.

Stereoselective Transformations and Chiral Auxiliary Strategies

While there is no specific information in the provided search results regarding stereoselective transformations directly involving this compound, the principles of asymmetric catalysis can be applied. The development of chiral ligands for both palladium and copper catalysts is a well-established strategy for achieving enantioselectivity in coupling reactions. beilstein-journals.org

For instance, in a potential asymmetric Suzuki coupling, a chiral phosphine (B1218219) ligand could be used to induce stereoselectivity in the formation of a new chiral center. Similarly, in copper-catalyzed reactions, chiral ligands such as those derived from BINOL can be employed to control the stereochemical outcome. beilstein-journals.org The use of chiral auxiliaries attached to a coupling partner is another common strategy to introduce stereocontrol.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of 2,6-dichloro-4-iodobenzaldehyde is characterized by its simplicity, which arises from the molecule's symmetry. The key signals expected are for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the deshielding effect of the carbonyl group. The two protons on the aromatic ring (at C-3 and C-5) are chemically equivalent and are expected to produce a single singlet, as they are not coupled to any adjacent protons. Their chemical shift would be observed in the aromatic region, generally between δ 7.5 and 8.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, four signals are expected for the aromatic carbons, in addition to the signal for the carbonyl carbon. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The C-4 carbon bearing the iodine atom is identifiable by the characteristic effect of the heavy halogen on its chemical shift. The two chlorine-bearing carbons (C-2 and C-6) are equivalent, as are the two hydrogen-bearing carbons (C-3 and C-5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| ¹H | Aromatic (C3-H, C5-H) | 7.5 - 8.2 | Singlet |

| ¹³C | Carbonyl (C=O) | > 185 | Singlet |

| ¹³C | Aromatic (C-Cl) | 135 - 145 | Singlet |

| ¹³C | Aromatic (C-H) | 130 - 140 | Singlet |

| ¹³C | Aromatic (C-I) | 95 - 105 | Singlet |

| ¹³C | Aromatic (C-CHO) | 130 - 140 | Singlet |

Heteronuclear NMR: While less common for this specific structure, heteronuclear NMR techniques could be employed if other NMR-active nuclei were present. For analogous compounds with fluorine, for instance, ¹⁹F NMR would be a critical tool for characterization.

To unambiguously assign the signals from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show a clear correlation between the aromatic proton singlet and the corresponding aromatic carbon signal.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this molecule, the absence of cross-peaks involving the aromatic proton signal would confirm that these protons are isolated and not coupled to other protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₃Cl₂IO, with a calculated molecular weight of approximately 300.90 g/mol . nih.gov

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound is calculated as 299.86057 Da. nih.gov An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental composition.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M) at [M], [M+2], and [M+4] with a relative intensity ratio of approximately 9:6:1.

Table 2: Predicted Fragmentation Patterns for this compound in MS

| m/z Value | Ion | Description of Loss |

| 299.86 | [C₇H₃Cl₂IO]⁺ | Molecular Ion (M⁺) |

| 271.86 | [C₆H₃Cl₂IO]⁺ | Loss of formyl radical (-CHO) or carbon monoxide (-CO) |

| 264.89 | [C₇H₃ClIO]⁺ | Loss of a chlorine radical (-Cl) |

| 172.95 | [C₇H₃Cl₂O]⁺ | Loss of an iodine radical (-I) |

| 137.96 | [C₇H₃ClO]⁺ | Loss of iodine and one chlorine radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent absorption band is the strong C=O stretch of the aldehyde group, expected in the range of 1700–1720 cm⁻¹. Other key vibrations include the aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching vibrations (typically 1450-1600 cm⁻¹), and the C-Cl and C-I stretching frequencies at lower wavenumbers. The C-I stretch is expected between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger Raman signals. The symmetric vibrations of the substituted benzene (B151609) ring and the carbon-halogen bonds (C-Cl, C-I) can be effectively analyzed.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch | Aromatic C-H | 3050 - 3150 | Medium-Weak | Medium |

| C=O Stretch | Aldehyde C=O | 1700 - 1720 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-Cl Stretch | Aryl-Chloride | 700 - 850 | Strong | Medium |

| C-I Stretch | Aryl-Iodide | 500 - 600 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.

The π→π* transitions, associated with the aromatic ring and the carbonyl group, are typically intense and occur at shorter wavelengths. The n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, is characteristically weak and occurs at a longer wavelength. The presence of chlorine and iodine atoms as substituents on the benzene ring can act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025).

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Characteristics |

| π→π | Aromatic Ring / Carbonyl | 240 - 280 | High intensity (High ε) |

| n→π | Carbonyl Group | 300 - 340 | Low intensity (Low ε), often a shoulder |

Chromatographic Techniques for Purity, Separation, and Reaction Mixture Analysis

The purity and separation of this compound, a key intermediate in various synthetic pathways, are paramount for ensuring the desired outcome of chemical reactions and the quality of the final products. Chromatographic techniques are indispensable tools for assessing the purity of this compound, monitoring reaction progress, and isolating it from complex mixtures. This section delves into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantification.

A validated reverse-phase HPLC method, similar to those used for other substituted benzaldehydes, can be effectively employed for the analysis of this compound. colab.ws The separation is typically achieved on a C18 column, which provides excellent resolving power for aromatic compounds. The mobile phase composition is a critical parameter that is optimized to achieve the best separation of the target compound from any impurities or starting materials. A gradient elution is often preferred to ensure the efficient elution of compounds with a range of polarities that might be present in a reaction mixture.

Detailed research findings for the analysis of structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have demonstrated the linearity of the method over a wide concentration range, showcasing its quantitative capabilities. colab.ws For this compound, a similar validation would involve assessing linearity, precision (both intra-day and inter-day), accuracy, and determining the limit of detection (LOD) and limit of quantification (LOQ).

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Benzaldehydes

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for method development for this compound, based on established methods for similar aromatic aldehydes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for assessing the purity of this compound and for monitoring reactions where volatile byproducts might be formed.

For the analysis of benzaldehyde and its derivatives, a capillary GC method is often employed. nih.gov The choice of the stationary phase is crucial for achieving the desired separation. A mid-polar stationary phase is often a good starting point for halogenated aromatic compounds. The oven temperature program is optimized to ensure good resolution of the analyte from any impurities. Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range.

In a typical GC analysis, the sample is dissolved in a suitable volatile solvent and injected into the GC system. The components of the sample are separated based on their boiling points and interaction with the stationary phase. The retention time of the peak corresponding to this compound is used for its identification, and the peak area is used for quantification.

Table 2: Representative GC Conditions for the Analysis of Halogenated Benzaldehydes

| Parameter | Condition |

| Column | e.g., DB-5 or equivalent (5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table outlines a general GC method that can be adapted and optimized for the specific analysis of this compound.

LC-MS and GC-MS Coupling

The coupling of chromatographic techniques with mass spectrometry provides an unparalleled level of analytical detail, combining the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of this compound, especially in complex matrices. LC-MS can provide molecular weight information and structural details of the analyte and any impurities present. For benzaldehyde derivatives, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques. researchgate.net An LC-MS/MS method can be developed for even higher selectivity and sensitivity, which is beneficial for trace analysis. nih.gov The detection of halogenated compounds by LC-MS is aided by the characteristic isotopic patterns of chlorine and bromine, which can help in the identification of unknown impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile compounds in a sample. The mass spectrometer detector provides information about the mass-to-charge ratio of the fragments of the analyte, which results in a unique fragmentation pattern or "mass spectrum". This mass spectrum serves as a fingerprint for the compound, allowing for its unambiguous identification by comparison with spectral libraries. The fragmentation pattern of this compound in GC-MS would be expected to show characteristic losses of the aldehyde group (CHO), chlorine (Cl), and iodine (I) atoms, as well as the intact molecular ion peak. The isotopic signature of the two chlorine atoms would also be a key feature in the mass spectrum. libretexts.org

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Analytes | Sample Preparation | Key Advantages |

| HPLC | Non-volatile, thermally labile compounds | Dissolution in a suitable solvent | High resolution, quantitative, non-destructive |

| GC | Volatile, thermally stable compounds | Dissolution in a volatile solvent | High efficiency, fast analysis times, robust |

| LC-MS | Wide range of compounds | Dissolution, possible solid-phase extraction | High selectivity and sensitivity, molecular weight information |

| GC-MS | Volatile, thermally stable compounds | Dissolution, possible derivatization | Unambiguous identification, structural information |

Computational and Theoretical Studies of 2,6 Dichloro 4 Iodobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like 2,6-dichloro-4-iodobenzaldehyde. DFT methods provide a good balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules.

Geometry Optimization and Molecular Structure

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the optimized structure can be calculated. semanticscholar.org These theoretical parameters can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. researchgate.net For substituted benzaldehydes, the planarity of the benzene (B151609) ring and the orientation of the aldehyde group and halogen substituents are key structural features determined through geometry optimization.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (Hypothetical Data for this compound)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| C-H (ring) | ~1.08 Å | |

| C-Cl | ~1.74 Å | |

| C-I | ~2.10 Å | |

| C-C (aldehyde) | ~1.48 Å | |

| C=O | ~1.21 Å | |

| Bond Angle | C-C-C (ring) | ~118° - 121° |

| C-C-Cl | ~119° - 121° | |

| C-C-I | ~119° - 121° | |

| C-C-CHO | ~120° |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Understanding the electronic structure of this compound is crucial for predicting its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key frontier molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. semanticscholar.orgirjweb.com A smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to influence the energies of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical Data for this compound)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Prediction and Correlation of Spectroscopic Properties with Experimental Data (e.g., IR, Raman, UV-Vis, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties of molecules. The calculated vibrational frequencies (IR and Raman) can be correlated with experimental spectra to aid in the assignment of vibrational modes. nih.gov Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to confirm the molecular structure. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. conicet.gov.ar The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.govrsc.org

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface is colored to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). wolfram.comyoutube.comresearchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, making it a site for electrophilic interactions. The regions around the hydrogen atoms and the halogen substituents would exhibit varying degrees of positive potential.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. semanticscholar.org This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic interactions within the molecule and with other molecules. For this compound, the Mulliken charges would likely show that the oxygen, chlorine, and iodine atoms carry negative charges due to their high electronegativity, while the carbonyl carbon and the carbon atoms attached to the halogens would have positive charges.

Thermochemical and Kinetic Studies

Computational methods can also be used to investigate the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. researchgate.netresearchgate.net These parameters are important for understanding the stability of the compound and its behavior in chemical reactions under different temperature and pressure conditions. Kinetic studies, which focus on the rates and mechanisms of chemical reactions, can also be aided by computational approaches. By mapping the potential energy surface of a reaction involving this compound, transition states can be identified, and activation energies can be calculated, providing insights into the reaction pathways.

Calculation of Thermodynamic Properties (e.g., Enthalpies, Entropies, Free Energies)

While specific, experimentally determined thermodynamic data for this compound are not extensively published, computational methods provide valuable estimates. Public databases contain properties calculated through various computational models.

Computed Properties for this compound

This table presents properties for this compound that have been calculated using computational methods and are available in public databases.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 300.90 g/mol | PubChem |

| Monoisotopic Mass | 299.86057 Da | PubChem |

| XLogP3 | 3.3 | PubChem |

| Polar Surface Area | 17.1 Ų | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Data sourced from PubChem CID 15811088. nih.gov

To contextualize the thermodynamic behavior of this compound, it is useful to examine the experimentally determined properties of its structural analogs, such as 2,4-dichlorobenzaldehyde (B42875) and 2,6-dichlorobenzaldehyde (B137635). These measurements, obtained through techniques like adiabatic calorimetry, offer a benchmark for understanding the influence of halogen substitution on the benzaldehyde core. For instance, heat capacity measurements over a range of temperatures allow for the precise determination of fusion enthalpies and entropies. researchgate.net

Thermodynamic Data for Dichlorobenzaldehyde Analogs

This table shows experimentally determined thermodynamic properties for compounds structurally related to this compound. This data provides a comparative basis for its expected thermodynamic behavior.

| Compound | Property | Value | Source |

|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | Melting Temperature (Tfus) | 347.24 ± 0.13 K | ResearchGate |

| Molar Enthalpy of Fusion (ΔfusH) | 20468 ± 19 J·mol⁻¹ | ResearchGate | |

| Molar Entropy of Fusion (ΔfusS) | 58.94 ± 0.04 J·K⁻¹·mol⁻¹ | ResearchGate | |

| 2,6-Dichlorobenzaldehyde | Normal Boiling Temperature | N/A | NIST/TRC |

| Critical Temperature | N/A | NIST/TRC | |

| Critical Pressure | N/A | NIST/TRC |

Data for 2,4-dichlorobenzaldehyde sourced from heat capacity measurements. researchgate.net Data for 2,6-dichlorobenzaldehyde is noted in the NIST/TRC Web Thermo Tables, though specific values were not listed in the search results. nist.gov

Computational Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is dictated by its functional groups: the aldehyde and the halogen substituents on the aromatic ring. The presence of two chlorine atoms at the ortho positions and an iodine atom at the para position significantly influences the electronic properties and steric environment of the molecule. Computational chemistry is a key tool for elucidating the mechanisms of its reactions.

General chemical reactions for this compound include:

Substitution Reactions: The iodine atom, being a good leaving group, can be substituted by various nucleophiles.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Reduction Reactions: The aldehyde can be reduced to a primary alcohol using appropriate reducing agents.

Theoretical calculations can model the energy profiles of these reaction pathways. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can predict the feasibility and kinetics of a reaction. For example, density functional theory (DFT) is a common method used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. While specific computational studies detailing the transition states for reactions involving this compound are not widely available in the surveyed literature, this approach is standard for understanding halogenated aromatic compounds.

Advanced Computational Modeling Approaches (e.g., AI Models for Retrosynthetic Planning)

The synthesis of complex molecules like this compound can be strategically planned using advanced computational tools, including those powered by artificial intelligence (AI). Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available precursors, is a task well-suited for AI. nih.gov

Formylation of a 1,3-dichloro-5-iodobenzene (B1583806) precursor.

Halogenation of a precursor benzaldehyde.

Recent perspectives in the field emphasize that the most effective AI synthesis planners are often "hybrid" systems. nih.gov These algorithms combine the data-mining power of AI with expert chemical knowledge and heuristics. This approach helps to overcome challenges related to data scarcity and the inherent biases in reaction databases, leading to more practical and efficient synthetic routes. nih.gov By integrating the reasoning strategies of experienced chemists, these advanced models can bridge the gap between computer-generated possibilities and real-world laboratory synthesis. nih.gov

Applications of 2,6 Dichloro 4 Iodobenzaldehyde in Chemical Synthesis and Advanced Materials

As a Versatile Building Block in Complex Organic Synthesis

The reactivity of its functional groups makes 2,6-dichloro-4-iodobenzaldehyde a valuable starting material for constructing more complex molecular frameworks.

Synthesis of Substituted Benzaldehyde (B42025) Derivatives

The aldehyde functional group in this compound is highly reactive and susceptible to a variety of chemical reactions. This reactivity makes it a privileged building block in organic synthesis for the creation of substituted benzaldehyde derivatives. rug.nl The aldehyde can undergo oxidation to form the corresponding carboxylic acid, or reduction to yield an alcohol. Furthermore, it can participate in condensation reactions with amines to form Schiff bases and with active methylene (B1212753) compounds in Knoevenagel condensations.

The halogen atoms on the aromatic ring also offer sites for further functionalization. The iodine atom, in particular, can be replaced through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the synthesis of a wide array of substituted benzaldehydes with tailored electronic and steric properties.

A general approach to synthesizing substituted benzaldehydes involves a two-step, one-pot procedure. rug.nl This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the aldehyde group, making it suitable for subsequent cross-coupling reactions with organometallic reagents. rug.nl This strategy enables the introduction of various alkyl and aryl substituents onto the benzaldehyde core. rug.nl

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Potassium permanganate (B83412), chromium trioxide | Substituted benzoic acid |

| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Substituted benzyl (B1604629) alcohol |

| Condensation | Amines | Schiff bases |

| Cross-Coupling | Organometallic reagents, palladium catalyst | Alkyl/Aryl substituted benzaldehydes |

Precursor for Advanced Heterocyclic Systems

The strategic placement of the aldehyde and halogen atoms in this compound makes it an ideal precursor for the synthesis of a variety of advanced heterocyclic systems. These heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials.

For instance, the aldehyde group can react with binucleophilic reagents to construct heterocyclic rings. Condensation with hydrazines or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Similarly, reaction with β-ketoesters or their equivalents can yield dihydropyridine (B1217469) and related structures.

The presence of the iodine and chlorine atoms provides additional handles for intramolecular and intermolecular cyclization reactions. For example, a substituent introduced via a cross-coupling reaction at the iodine position can subsequently react with the aldehyde or a derivative thereof to form a fused heterocyclic system. This approach has been utilized in the synthesis of various complex ring systems.

Role in the Synthesis of Specialty Chemicals

The unique substitution pattern of this compound makes it a valuable intermediate in the production of various specialty chemicals.

Intermediates for Dyes and Agrochemicals

Halogenated aromatic compounds are common structural motifs in many synthetic dyes and agrochemicals. This compound can serve as a key building block for such molecules. The aldehyde group can be transformed into various functionalities that are part of a chromophoric system in dyes. For example, condensation reactions with aromatic amines or phenols can lead to the formation of triarylmethane dyes.

In the field of agrochemicals, related dichlorobenzaldehyde derivatives are used in the synthesis of pesticides and herbicides. For example, 2,6-dichlorobenzaldehyde (B137635) is an intermediate in the production of the insecticide diflubenzuron (B1670561) and the herbicide 2,6-dichlorobenzonitrile. google.com The specific substitution pattern of this compound could be leveraged to create novel agrochemicals with potentially improved efficacy or different modes of action.

| Application Area | Example of Use |

| Dyes | Precursor for triarylmethane dyes |

| Agrochemicals | Intermediate for insecticides and herbicides |

Precursors for Polymer and Oligomer Synthesis

The aldehyde functionality of this compound allows for its incorporation into polymers and oligomers through various polymerization techniques. For example, it can undergo polycondensation reactions with other monomers containing appropriate functional groups, such as amines or phenols, to form poly(azomethine)s or poly(ether)s.

The halogen atoms, particularly the iodine, provide a site for post-polymerization modification through cross-coupling reactions. This allows for the synthesis of functional polymers with tailored properties. For instance, attaching specific side chains to the polymer backbone can influence its solubility, thermal stability, and optical or electronic properties. This makes this compound a potentially useful monomer for the creation of advanced polymeric materials.

Applications in Materials Science

The distinct electronic and structural features of this compound and its derivatives lend themselves to applications in materials science. The presence of heavy atoms like iodine can influence the photophysical properties of molecules, making them candidates for use in organic light-emitting diodes (OLEDs) or as components of fluorescent sensors.

Derivatives of 4-iodobenzaldehyde (B108471) have been explored for the development of fluorescent materials. guidechem.com The ability to functionalize the molecule at multiple positions allows for the fine-tuning of its emission and absorption characteristics. For example, the synthesis of novel benzaldehyde derivatives containing 1,3,4-thiadiazole (B1197879) has been reported, and their fluorescence properties have been studied. researchgate.net

Formation of Benzaldimine Monolayers

While direct studies detailing the use of this compound are not prevalent, the formation of benzaldimine monolayers using its structural analog, 4-iodobenzaldehyde, is documented. sigmaaldrich.comsigmaaldrich.com This process typically involves the reaction of an aldehyde with a surface functionalized with primary amines, such as an aminosilylated silicon wafer. The reaction forms a Schiff base (or imine), resulting in a self-assembled monolayer where the benzaldehyde derivatives are chemically bonded to the surface.

In a hypothetical application of this compound, the aldehyde group would react with the surface-bound amine groups to form the corresponding benzaldimine. The resulting monolayer would have the following features:

Surface Anchoring: The imine bond provides a stable covalent linkage to the substrate.

Functional Surface: The exposed surface of the monolayer would be decorated with 2,6-dichloro-4-iodophenyl groups. The iodine atom at the 4-position remains available for further post-synthetic modification via reactions like Suzuki or Sonogashira coupling, allowing for the attachment of other functional molecules.

Modified Properties: The two chlorine atoms ortho to the linkage would sterically influence the packing density of the molecules in the monolayer and alter the electronic properties of the surface.

This methodology allows for the precise engineering of surface properties for applications in electronics, sensing, and biocompatible materials.

Development of Multipigment Building Blocks for Functional Materials

The synthesis of complex, multi-component molecular systems for functional materials often relies on versatile building blocks that can be sequentially and selectively functionalized. This compound is categorized as a material building block for such purposes. bldpharm.com Its utility is underscored by research on the simpler 4-iodobenzaldehyde, which serves as a key precursor in the synthesis of elaborate multipigment structures, such as functionalized porphyrins. sigmaaldrich.comsigmaaldrich.com

The synthetic strategy involves using the iodine substituent as a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the covalent linking of the benzaldehyde-derived unit to other chromophoric or electroactive moieties. A plausible synthetic pathway using this compound could involve:

Initial reaction of the aldehyde group to form a central scaffold.

Subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) at the C-I bond to attach other pigment systems.

The chlorine atoms at the 2- and 6-positions play a crucial role by modifying the electronic energy levels (HOMO/LUMO) of the resulting pigment, which in turn affects its photophysical properties such as absorption and emission wavelengths. They also enhance the chemical and thermal stability of the final material.

Precursor for Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

This compound is identified as a precursor for OLED materials. bldpharm.com Its role is typically as a starting material for the synthesis of more complex organic molecules that serve as emitters, hosts, or charge-transport materials within the device stack. The presence of the reactive iodine atom is key to its utility in this field.

Research into stable organic radicals for OLED applications demonstrates a relevant synthetic approach. In these studies, iodinated precursors are used in cross-coupling reactions to attach various electron-donating or electron-accepting groups. researchgate.net For example, an iodinated triphenylmethyl precursor was functionalized with groups like pyrimidine (B1678525) to create molecules with specific optical properties. researchgate.net

A similar strategy can be envisioned starting from this compound:

The aldehyde group can be used to build a larger molecular framework, for instance, through condensation or Grignard reactions.

The iodine atom serves as a crucial anchor point for a subsequent palladium-catalyzed cross-coupling reaction to introduce other functional aromatic or heterocyclic groups, which are essential for charge transport or emission in OLEDs. researchgate.net

The dichloro-substitution pattern would influence the solubility, thermal stability, and electronic properties of the final OLED component, helping to fine-tune the performance of the device. researchgate.net

Integration into Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. This compound is classified as a potential MOF ligand precursor. bldpharm.com While direct use of the aldehyde is possible for certain applications like adsorptive removal of substances, rsc.org a more common strategy for integration into the framework structure involves its conversion into a carboxylate linker.

The aldehyde group can be readily oxidized to a carboxylic acid to yield 2,6-dichloro-4-iodobenzoic acid. This molecule can then serve as the organic linker, with the carboxylate group coordinating to metal centers (e.g., Zinc, Zirconium) to form the porous framework. nih.govmdpi.com The resulting MOF would have its internal pores decorated with both chloro and iodo functional groups.

These halogen groups can impart specific properties to the MOF:

Functional Pores: The chloro and iodo groups can act as binding sites for specific guest molecules, enhancing selectivity for adsorption and separation applications. researchgate.net

Post-Synthetic Modification: The iodine atom is particularly valuable as it can undergo post-synthetic modification within the crystalline MOF structure, allowing for the introduction of further functionality after the framework has been assembled.

Catalytic Activity: Analogous iodo-substituted aldehydes have been used to produce MOF-based catalysts, suggesting that frameworks derived from this precursor could also possess catalytic capabilities. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 177167-53-2 | bldpharm.comnih.gov |

| Molecular Formula | C₇H₃Cl₂IO | bldpharm.comnih.gov |

| Molecular Weight | 300.91 g/mol | bldpharm.comnih.gov |

| Appearance | Likely a solid due to molecular symmetry | |

| Storage Conditions | 2–8°C, keep in dark place, inert atmosphere | bldpharm.com |

Catalytic Applications (e.g., as an Acylation Precursor)

The direct catalytic application of this compound is not extensively documented in dedicated research. However, its chemical structure allows for its use as a precursor to molecules involved in catalytic processes.

One potential, albeit indirect, application is as a precursor for an acylating agent. This pathway involves a two-step chemical transformation:

Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid (2,6-dichloro-4-iodobenzoic acid) using standard oxidizing agents like potassium permanganate or chromium trioxide.

Acyl Halide Formation: The resulting carboxylic acid can then be converted into a more reactive acyl chloride (2,6-dichloro-4-iodobenzoyl chloride) by reacting it with reagents such as thionyl chloride or oxalyl chloride.

This acyl chloride is a potent acylating agent used in Friedel-Crafts acylation and other reactions to introduce the 2,6-dichloro-4-iodobenzoyl group onto other molecules. While the benzaldehyde itself is not the direct catalyst or acylating agent, it serves as a readily available starting material for its synthesis. The steric hindrance provided by the two ortho-chlorine atoms can influence the regioselectivity of the subsequent acylation reactions.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern chemical synthesis. nih.gov For 2,6-dichloro-4-iodobenzaldehyde, future research will likely focus on developing synthetic methods that are more environmentally friendly and efficient. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Therefore, the development of catalytic processes that minimize byproducts and utilize renewable resources is a key area of investigation.

One promising approach is the direct C-H functionalization of simpler, readily available precursors. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Additionally, exploring the use of biocatalysts or enzymes could offer highly selective and environmentally benign routes to this compound and its derivatives. The principles of atom economy, which maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding factor in these developments.

Exploration of Novel Catalytic Transformations Mediated by this compound

The reactivity of the aldehyde group and the carbon-iodine bond in this compound makes it a valuable tool in catalysis. The aldehyde can participate in various condensation and coupling reactions, while the iodo-group is susceptible to substitution and cross-coupling reactions, often catalyzed by transition metals like palladium and copper.

Future research is expected to uncover novel catalytic transformations where this compound acts as a key building block or a ligand for a catalytically active metal center. For instance, its derivatives could be employed as ligands in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. The steric hindrance provided by the ortho-chlorine atoms could play a crucial role in controlling the stereochemical outcome of such reactions.

Integration of this compound into Supramolecular Chemistry and Nanomaterials

The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction, opens up possibilities for the use of this compound in supramolecular chemistry and the design of nanomaterials. Halogen bonding can direct the self-assembly of molecules into well-defined architectures, such as chains, sheets, and three-dimensional networks. researchgate.net

Future investigations will likely explore the use of this compound as a "tecton" or building block for constructing complex supramolecular assemblies. These assemblies could find applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials with tunable properties. For example, co-crystallization with other molecules could lead to materials with interesting optical or electronic properties.

Advanced Computational Design and Prediction of Novel Derivatives and Their Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and discovery of new molecules with desired properties. In the context of this compound, computational methods can be used to predict the reactivity, electronic structure, and potential applications of its derivatives.